

# Application Notes and Protocols: 3-Fluoropyridine-2-carbaldehyde in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Fluoropyridine-2-carbaldehyde**

Cat. No.: **B156136**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

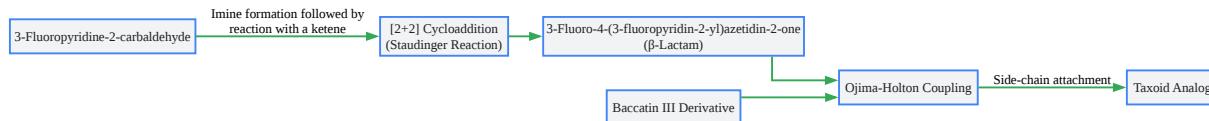
**3-Fluoropyridine-2-carbaldehyde** is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a carbaldehyde group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of **3-Fluoropyridine-2-carbaldehyde** in the synthesis of key therapeutic agents.

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of **3-Fluoropyridine-2-carbaldehyde** is crucial for its effective use in synthesis. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of **3-Fluoropyridine-2-carbaldehyde**

| Property          | Value                                                |
|-------------------|------------------------------------------------------|
| CAS Number        | 31224-43-8                                           |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> FNO                    |
| Molecular Weight  | 125.10 g/mol <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Not specified in search results                      |
| Purity            | >97.5% (GC) <a href="#">[1]</a>                      |
| Solubility        | Not specified in search results                      |


Table 2: Spectroscopic Data of **3-Fluoropyridine-2-carbaldehyde** (Predicted and Inferred from Analogs)

| Technique           | Data                                                                                                                                                                                                                                                                                                                                                                                       |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Predicted chemical shifts ( $\delta$ , ppm) and coupling constants (J, Hz) based on pyridine and fluoropyridine derivatives: Aldehyde proton (CHO): ~10.0-10.5 (s); Aromatic protons: ~7.5-8.8 (m). Specific data for 3-Fluoropyridine-2-carbaldehyde is not available in the search results. For comparison, the aldehyde proton of 3-pyridinecarboxaldehyde appears at 10.11 ppm (s).[3] |
| <sup>13</sup> C NMR | Predicted chemical shifts ( $\delta$ , ppm) based on pyridine and fluoropyridine derivatives: Carbonyl carbon (C=O): ~190-195; Aromatic carbons: ~120-160. The carbonyl carbon of 3-pyridinecarboxaldehyde appears at 192.5 ppm. [3]                                                                                                                                                       |
| IR Spectroscopy     | Predicted characteristic absorption bands ( $\text{cm}^{-1}$ ) based on related structures: Carbonyl stretch (C=O): ~1700-1720; C-F stretch: ~1200-1300; Aromatic C-H stretch: ~3000-3100.                                                                                                                                                                                                 |
| Mass Spectrometry   | Predicted molecular ion peak ( $M^+$ ) at $m/z = 125$ .                                                                                                                                                                                                                                                                                                                                    |

## Application 1: Synthesis of Anti-Tumor Taxoid Side-Chains

**3-Fluoropyridine-2-carbaldehyde** is a critical intermediate in the synthesis of novel taxoid anticancer agents. Taxoids are a class of diterpenes that stabilize microtubules, leading to cell cycle arrest and apoptosis. The incorporation of a 3-fluoropyridinyl moiety into the C-13 side chain of taxol analogs can enhance their efficacy and pharmacokinetic properties. The general synthetic strategy involves the preparation of a  $\beta$ -lactam precursor containing the 3-fluoropyridinyl group, which is then coupled to a baccatin III derivative via the Ojima-Holton method.[4][5]

# Experimental Workflow: Synthesis of Taxoid Analogs



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Fluoropyridin-2-carboxaldehyd, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-Fluoropyridine-2-carbaldehyde in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156136#use-of-3-fluoropyridine-2-carbaldehyde-in-organic-synthesis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)